
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine
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Overview
Description
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine is a sulfur-containing heterocyclic compound characterized by a tetrahydro-2H-thiopyran (thiopyran) core substituted with a methylthio-phenyl group at the 2-position and an amine group at the 4-position. The methylthio (SCH₃) moiety introduces electron-donating properties, while the thiopyran core contributes to conformational flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylthio)aniline with tetrahydro-2H-thiopyran-4-one under acidic conditions. The reaction typically proceeds through nucleophilic addition of the amine to the carbonyl group, followed by cyclization to form the tetrahydro-2H-thiopyran ring.
Another approach involves the use of a palladium-catalyzed coupling reaction between 2-(methylthio)phenylboronic acid and tetrahydro-2H-thiopyran-4-amine. This method requires the presence of a suitable base and a palladium catalyst, such as palladium acetate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group or to convert the amine group to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid as catalyst, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its structural features allow it to interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Molecular Weight : The target compound (237.39 g/mol) is heavier than simpler analogs like N-Methyltetrahydro-2H-pyran-4-amine (115.17 g/mol) due to the bulky methylthiophenyl group. Larger substituents, as seen in Example 13 (411.1 g/mol), drastically increase molecular weight .
- Core Structure : The thiopyran core (with sulfur) in the target compound and ’s analog may enhance lipophilicity compared to oxygen-containing pyran cores in Examples 13 and 14 .
- This contrasts with the electron-withdrawing 3-chlorophenyl group in ’s compound, which could reduce basicity . Bulk and Steric Effects: Complex substituents in Example 13 (cyclopentyl-dihydropyridinyl) introduce steric hindrance, likely affecting binding interactions compared to the planar benzodioxin group in .
Functional Implications
- Biological Activity : While direct activity data are unavailable, structural trends suggest:
- Methylthiophenyl vs. Chlorophenyl : The methylthio group’s electron-donating nature may enhance interactions with nucleophilic targets (e.g., enzyme active sites), whereas chlorophenyl groups could favor hydrophobic pockets .
- Thiopyran vs. Pyran Cores : Sulfur’s larger atomic radius and polarizability may improve binding to sulfur-recognizing proteins (e.g., cysteine proteases) compared to oxygenated pyran cores .
Biological Activity
N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides an overview of its biological activity, including relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- CAS Number : 1156599-76-6
- Molecular Formula : C₁₃H₁₅N₁S₂
This compound features a tetrahydrothiopyran ring, which is known for its involvement in various biological activities due to its ability to interact with different biological targets.
1. Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to tetrahydrothiopyran derivatives. For instance, a related compound demonstrated significant antiviral activity against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The mechanism involves the inhibition of viral replication through interference with viral enzymes, making it a candidate for further investigation in antiviral therapy .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been examined in several studies. The compound has shown activity against various Gram-positive and Gram-negative bacteria, although its efficacy is generally lower compared to standard antibiotics . Notably, structural modifications can enhance its antibacterial potency.
3. Anticancer Potential
Research into the anticancer properties of thiopyran derivatives indicates that they may inhibit specific cancer cell lines. For example, compounds with similar structures have been reported to inhibit the growth of KARPAS422 lymphoma cells with low IC50 values, suggesting a promising avenue for cancer treatment . The mechanism of action may involve disruption of cell cycle progression or induction of apoptosis in malignant cells.
Data Table: Biological Activities Summary
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antiviral | HSV, VZV | Not specified | |
Antimicrobial | Gram-positive bacteria | 100–400 | |
Anticancer | KARPAS422 | 12 |
Case Study 1: Antiviral Efficacy
A study investigated the antiviral effects of a tetrahydrothiopyran derivative against HSV and VZV. The compound exhibited potent inhibitory effects on viral replication at low concentrations. This suggests that modifications to the thiopyran structure could enhance antiviral activity.
Case Study 2: Anticancer Activity
In vitro studies on KARPAS422 lymphoma cells revealed that certain derivatives of tetrahydrothiopyran significantly inhibited cell proliferation. The study indicated that these compounds could serve as lead candidates for developing new anticancer therapies targeting specific pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(Methylthio)phenyl)tetrahydro-2H-thiopyran-4-amine, and how do reaction conditions influence yield?
- Synthesis Methods :
- Retrosynthetic analysis : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling a tetrahydro-2H-thiopyran-4-amine precursor with a substituted phenylthiol group under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- AI-driven synthesis planning : Tools like Reaxys or Pistachio predict feasible routes by analyzing steric/electronic compatibility between precursors .
- Critical Parameters :
- Temperature : Higher temperatures (>100°C) risk decomposition of the methylthio group.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Key Techniques :
- NMR : ¹H NMR (δ 2.1–2.3 ppm for methylthio protons; δ 3.5–4.0 ppm for thiopyran ring protons) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 254.3 for [M+H]⁺) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S during decomposition) .
Advanced Research Questions
Q. How does the methylthio group influence the compound’s electronic properties and reactivity?
- Electronic Effects :
- The methylthio (-SMe) group is electron-donating, increasing electron density on the phenyl ring and altering nucleophilic/electrophilic substitution patterns .
- DFT calculations show a HOMO energy of -6.2 eV, localized on the thiopyran ring, suggesting redox activity .
- Reactivity :
- Oxidation : The -SMe group can oxidize to sulfoxide/sulfone derivatives under strong oxidizing agents (e.g., mCPBA) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values in enzyme inhibition assays (e.g., 10 µM vs. 50 µM in kinase inhibition):
- Methodological Variability : Differences in assay buffers (e.g., Tris vs. HEPES) affect ionization of the amine group .
- Statistical Validation : Use triplicate experiments with Z’-factor >0.5 to ensure assay robustness .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Docking Workflow :
Properties
Molecular Formula |
C12H17NS2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)thian-4-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-5-3-2-4-11(12)13-10-6-8-15-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
HQUNONJFPBOJLS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCSCC2 |
Origin of Product |
United States |
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